molecular formula C25H26FN5O3 B130872 1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine CAS No. 628279-07-2

1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine

Cat. No. B130872
M. Wt: 463.5 g/mol
InChI Key: JHSHXKJSPVHPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a total of 63 bonds, 37 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 463.504 . Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Xanthine Derivatives and Biological Activity

Xanthine derivatives, such as 1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine, have been extensively studied for their diverse biological activities. These compounds are known for their potential in inhibiting xanthine oxidase, a key enzyme in the purine metabolism pathway that is involved in the production of uric acid. Inhibition of xanthine oxidase is crucial for managing conditions such as gout and hyperuricemia. For instance, a study by Qi et al. (2015) on the synthesis, crystal structures, and xanthine oxidase inhibitory activity of xanthine derivatives emphasizes the therapeutic potential of these compounds in treating diseases related to uric acid dysregulation (Qi, You, Wang, & Zhang, 2015).

Antitumor Properties

Beyond their role in managing gout, xanthine derivatives exhibit promising antitumor properties. The mechanism involves DNA cleavage mediated by radical formation, as demonstrated in the work with 3-Amino-1,2,4-benzotriazine 1,4-dioxide (Daniels & Gates, 1996), highlighting the potential of xanthine derivatives in cancer therapy through the induction of DNA damage in tumor cells (Daniels & Gates, 1996).

Adenosine Receptor Antagonism

Xanthine derivatives are also investigated for their adenosine receptor antagonistic properties, which have implications in a wide range of physiological processes, including neurotransmission, cardiovascular function, and inflammation. For example, Cheung et al. (2010) explored 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides for their activity as A2B adenosine receptor antagonists, signifying the therapeutic potential of these compounds in treating diseases associated with adenosine receptor dysregulation (Cheung et al., 2010).

Antioxidant and Anti-inflammatory Effects

The antioxidant and anti-inflammatory effects of xanthine derivatives are of significant interest for the development of new therapeutic agents. Compounds like 8-Bromo-1-iso-butyl-3-methyl-7-(thietanyl-3)xanthine show potential in suppressing lipid peroxidation and generation of reactive oxygen species, as reported by Khaliullin et al. (2020), underscoring the utility of xanthine derivatives in managing oxidative stress and inflammation-related disorders (Khaliullin, Mamatov, Timirkhanova, Samorodov, & Bashirova, 2020).

properties

IUPAC Name

N-[4-[[3-butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-7H-purin-8-yl]methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-3-4-13-30-23-22(24(33)31(25(30)34)15-18-7-5-6-8-20(18)26)28-21(29-23)14-17-9-11-19(12-10-17)27-16(2)32/h5-12H,3-4,13-15H2,1-2H3,(H,27,32)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSHXKJSPVHPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)NC(=N2)CC4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine

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